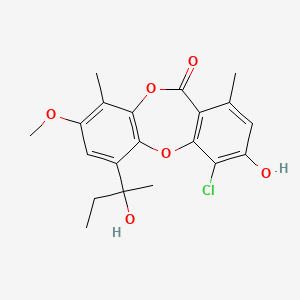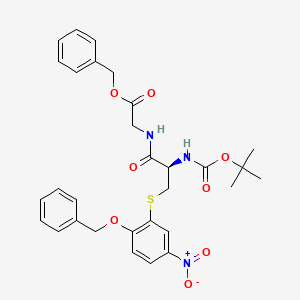
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is a complex organic compound used primarily in biochemical and proteomics research. It is characterized by its intricate molecular structure, which includes a nitro group, a benzyloxy group, and a tert-butyloxycarbonyl group, among others .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester typically involves multiple steps, starting with the preparation of the core phenyl structure. The nitro group is introduced through nitration, followed by the addition of the benzyloxy group via a benzylation reaction. The cysteinyl-glycine moiety is then attached using peptide coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzyloxy group can be removed through hydrogenation.
Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the tert-butyloxycarbonyl group results in a deprotected cysteinyl-glycine moiety .
Aplicaciones Científicas De Investigación
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of protein interactions and enzyme activity.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized biochemical products.
Mecanismo De Acción
The mechanism of action of S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cysteinyl-glycine moiety can interact with proteins and enzymes, modulating their activity. The benzyloxy and tert-butyloxycarbonyl groups provide stability and protect the molecule during biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine Methyl Ester: Similar structure but with a methyl ester group instead of a glycine moiety.
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine: Lacks the glycine and benzyl ester groups.
Uniqueness
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteinyl-glycine Benzyl Ester is unique due to its combination of functional groups, which provide specific reactivity and stability. This makes it particularly useful in complex biochemical studies and industrial applications .
Propiedades
Fórmula molecular |
C30H33N3O8S |
|---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C30H33N3O8S/c1-30(2,3)41-29(36)32-24(28(35)31-17-27(34)40-19-22-12-8-5-9-13-22)20-42-26-16-23(33(37)38)14-15-25(26)39-18-21-10-6-4-7-11-21/h4-16,24H,17-20H2,1-3H3,(H,31,35)(H,32,36)/t24-/m0/s1 |
Clave InChI |
VCFIYOJSDBAORZ-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
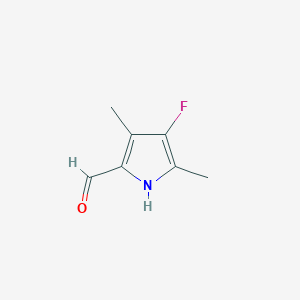
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
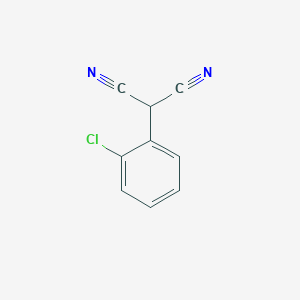
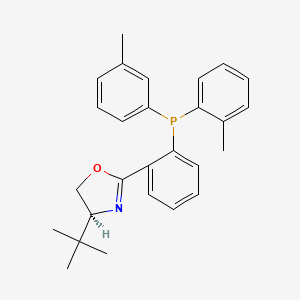
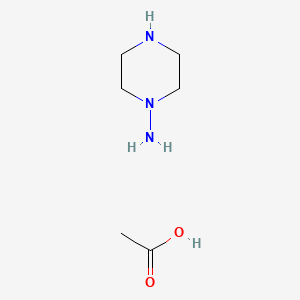
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
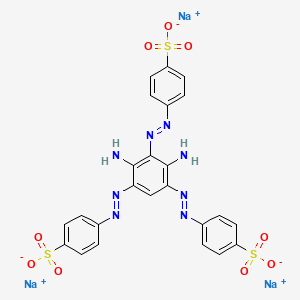
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
